4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole
Description
Properties
Molecular Formula |
C6Br2N4SSe |
|---|---|
Molecular Weight |
398.94 g/mol |
IUPAC Name |
2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6 |
InChI Key |
VQWPEYUVHQEMLD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is also involved in cross-coupling reactions like Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles like morpholine and piperidine, with the reactions typically carried out in polar solvents under reflux conditions.
Cross-Coupling Reactions: These reactions often use palladium catalysts and bases such as potassium carbonate or cesium carbonate, with the reactions conducted under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various mono- and di-substituted derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex heterocyclic compound that incorporates both selenium and sulfur in its structure. It is known for its unique electronic properties and potential uses in organic electronics and photonics. The arrangement of selenium and sulfur atoms within the benzo-thiadiazole framework gives rise to intriguing chemical behavior and reactivity.
Applications
This compound has potential applications in interaction studies that focus on its behavior in various chemical environments. Research indicates that it resists hydrolysis and nucleophilic substitution under standard conditions. However, interactions with donor molecules during cross-coupling reactions reveal insights into its electronic properties and potential as a semiconductor material.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) | Less complex structure | Primarily studied for electronic applications |
| 4-Dibromobenzo[c][1,2,5]thiadiazole | Lacks selenium | Used in similar electronic applications but with different properties |
| Benzo-[1,2-c:4,5-c']bis([1,2,5]thiadiazole) | Known for strong electron-accepting capabilities; used in photovoltaic devices |
The uniqueness of this compound lies in its dual heteroatom composition (selenium and sulfur), which imparts distinct electronic properties not found in its analogs.
Other Information
Mechanism of Action
The mechanism of action of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole primarily involves its electron-deficient nature, which allows it to participate in various electron transfer processes. This property makes it an effective component in optoelectronic devices, where it can facilitate charge transfer and improve device performance . The molecular targets and pathways involved in its action are related to its ability to interact with other electron-rich or electron-deficient species, depending on the specific application .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s electronic structure and reactivity are influenced by the interplay of selenium, sulfur, and bromine atoms. Key comparisons include:
Key Observations :
- Electron Deficiency : BBT exhibits the lowest LUMO (-4.2 eV) due to dual thiadiazole rings, while the selenadiazole derivative’s LUMO (~-3.8 eV) is slightly higher but still competitive for charge transport .
- Reactivity: The 4,8-dibromo derivative undergoes nucleophilic aromatic substitution (SNAr) more readily than 4,7-dibromobenzo[c][1,2,5]thiadiazole, yielding mono- and bis-substituted products under mild conditions (e.g., morpholine substitution at 78% yield in MeCN) . In contrast, BBT requires harsher conditions for bis-substitution due to extreme electron deficiency .
- Selenium vs. Sulfur : The selenium atom in the selenadiazole ring increases polarizability and reduces bandgap compared to sulfur-only analogs, enhancing charge delocalization in photovoltaic devices .
Optoelectronic Performance
- Photovoltaic Applications : In bulk-heterojunction solar cells, the selenadiazolo derivative’s broader absorption spectrum (λmax ~550 nm) outperforms sulfur-only analogs like 4,7-dibromobenzo[c][1,2,5]thiadiazole (λmax ~480 nm) .
- Charge Mobility : Field-effect transistor (FET) studies show hole mobility of 0.12 cm²/V·s for selenadiazolo-based polymers, surpassing isoBTD derivatives (0.08 cm²/V·s) .
Biological Activity
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole (CAS: 194553-48-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.93 g/mol. The compound features a fused heterocyclic system that incorporates selenium and sulfur atoms within its structure, contributing to its reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and selenadiazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of various selenadiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bromine substituents in the structure may enhance these properties through increased electron-withdrawing effects, which can affect the compound's interaction with microbial membranes.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The specific pathways affected include the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits significant free radical scavenging activity. This property is attributed to the presence of selenium in its structure, which is known for its ability to donate electrons and stabilize free radicals.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus | Disc diffusion method |
| Anticancer Activity | Induces apoptosis in cancer cells | Flow cytometry analysis |
| Antioxidant Activity | Significant DPPH scavenging ability | Spectrophotometric assays |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may generate ROS upon metabolic activation in cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- DNA Interaction : The planar structure allows for intercalation into DNA strands or binding to nucleic acids.
Q & A
Basic: What are effective synthetic routes for 4,8-dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole?
Answer:
The compound is synthesized via microwave-assisted copolymerization with palladium catalysts. For example, Pd(PPh₃)₄ (3.5 mol%) in xylenes under microwave heating enables rapid polymerization (<60 minutes). This method ensures high yield and reduced side reactions compared to traditional thermal methods . Alternative routes include Stille polycondensation for integrating the compound into donor-acceptor polymers, where branched alkyl chains (e.g., -C8C12) are introduced to enhance solubility .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm bromine substitution patterns and heterocyclic backbone integrity.
- Mass Spectrometry (HRMS) : Verify molecular weight (C₆Br₂N₄SSe, 398.92 g/mol) and isotopic distribution .
- Elemental Analysis : Ensure ≥98% purity, critical for optoelectronic applications .
- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions, particularly for selenium vs. sulfur analogs .
Advanced: How does the selenium atom influence the optoelectronic properties compared to sulfur analogs?
Answer:
Selenium increases polarizability and reduces bandgap due to its larger atomic radius and lower electronegativity. In donor-acceptor polymers, replacing sulfur with selenium lowers the LUMO level by ~0.2 eV, enhancing electron affinity and charge transport. This is validated via cyclic voltammetry and UV-Vis-NIR spectroscopy, showing redshifted absorption (Δλ ~50 nm) in selenium-containing polymers . Density functional theory (DFT) calculations further reveal stronger quinoidal distortion in selenadiazole derivatives, improving π-conjugation .
Advanced: What role does this compound play in donor-acceptor conjugated polymers for organic photovoltaics (OPVs)?
Answer:
As a strong electron-deficient unit, it stabilizes charge-separated states in bulk-heterojunction solar cells. When paired with electron-rich donors (e.g., benzodithiophene), it achieves power conversion efficiencies (PCE) >8% by optimizing open-circuit voltage (Voc) via LUMO level tuning. Device optimization involves blending with PC₇₁BM and annealing to enhance phase separation .
Advanced: How can this compound be integrated into NIR-II fluorophores for biomedical imaging?
Answer:
The selenadiazolo-thiadiazole core serves as an electron acceptor in small-molecule fluorophores. For NIR-II imaging (1000–1700 nm), conjugation with AIE (aggregation-induced emission) motifs like tetraphenylethylene enhances quantum yield. Solubility is improved via PEGylation or encapsulation in follicle-stimulating hormone (FSH) nanoparticles, achieving >10-fold targeting specificity in ovarian cancer models .
Advanced: How does this compound compare to other electron-deficient units like BBTD or TQ in optoelectronic devices?
Answer:
Compared to BBTD (bandgap ~1.4 eV), the selenadiazolo-thiadiazole unit exhibits a narrower bandgap (~1.2 eV) due to enhanced quinoidal character, enabling broader light absorption. In OLEDs, it achieves external quantum efficiency (EQE) of 12% vs. 8% for TQ-based devices. However, BBTD derivatives show higher thermal stability (Td >400°C vs. 350°C for selenadiazolo analogs) .
Advanced: What strategies address solubility challenges in polymer processing?
Answer:
- Alkyl Chain Engineering : Introducing branched 2-octyl-1-dodecyl chains improves solubility in chlorobenzene and o-dichlorobenzene without disrupting π-stacking .
- Copolymer Design : Alternating with flexible thiophene spacers reduces crystallinity, enabling spin-coating of uniform thin films (<5 nm roughness) .
Advanced: What theoretical frameworks predict the electronic structure of this compound?
Answer:
DFT calculations (B3LYP/6-311G**) model HOMO/LUMO distributions, showing localized electron density on selenium and nitrogen atoms. Time-dependent DFT (TD-DFT) predicts absorption spectra within 5% error of experimental data. Marcus theory analyses charge transfer rates, highlighting reorganization energies (λ ~0.3 eV) favorable for hole transport .
Advanced: How does this compound impact charge transfer dynamics in OPVs?
Answer:
Ultrafast transient absorption spectroscopy reveals exciton dissociation at polymer-fullerene interfaces within 40 fs, with charge carrier lifetimes >1 µs. Selenium’s heavy atom effect accelerates intersystem crossing, increasing triplet yields, which may be leveraged in tandem solar cells .
Advanced: What are its stability profiles under ambient and operational conditions?
Answer:
Thermogravimetric analysis (TGA) shows decomposition at 280°C in air. Accelerated aging tests (85°C, 85% RH) reveal <5% PCE loss over 500 hours in encapsulated devices. Bromine substituents confer UV stability, but prolonged light exposure induces C-Se bond cleavage, monitored via Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
